molecular formula C8H15BrO3 B8592665 methyl 2-bromo-3-(tert-butoxy)propanoate

methyl 2-bromo-3-(tert-butoxy)propanoate

Cat. No.: B8592665
M. Wt: 239.11 g/mol
InChI Key: NQHJWUFRNXYFJD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(tert-butoxy)propanoate (CID 76681185) is a brominated ester with a tert-butoxy functional group. Its molecular formula is C₈H₁₅BrO₃, and its structure features a bromine atom at the 2-position and a bulky tert-butoxy group at the 3-position of the propanoate backbone . Key properties include:

  • SMILES: CC(C)(C)OCC(C(=O)OC)Br
  • InChIKey: NQHJWUFRNXYFJD-UHFFFAOYSA-N
  • Molecular Weight: ~239.11 g/mol (calculated from C₈H₁₅BrO₃).

This compound is of interest in synthetic organic chemistry due to the bromine atom’s role as a leaving group, enabling nucleophilic substitution reactions. The tert-butoxy group contributes steric bulk, influencing solubility and reactivity .

Properties

Molecular Formula

C8H15BrO3

Molecular Weight

239.11 g/mol

IUPAC Name

methyl 2-bromo-3-[(2-methylpropan-2-yl)oxy]propanoate

InChI

InChI=1S/C8H15BrO3/c1-8(2,3)12-5-6(9)7(10)11-4/h6H,5H2,1-4H3

InChI Key

NQHJWUFRNXYFJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 2-bromo-3-(tert-butoxy)propanoate can be synthesized through the bromination of methyl 3-tert-butoxypropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of methyl 2-bromo-3-tert-butoxypropanoate may involve continuous flow reactors to optimize yield and efficiency. The use of microchannel reactors, which allow for precise control of reaction parameters, is a common approach. This method reduces environmental impact and enhances the selectivity of the bromination process .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane, depending on the reducing agent used.

    Oxidation Reactions: Oxidation of methyl 2-bromo-3-tert-butoxypropanoate can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of methyl 3-tert-butoxypropanoate derivatives.

    Reduction: Formation of methyl 3-tert-butoxypropanol.

    Oxidation: Formation of methyl 3-tert-butoxypropanoic acid or methyl 3-tert-butoxypropanone.

Scientific Research Applications

methyl 2-bromo-3-(tert-butoxy)propanoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-tert-butoxypropanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Methyl 2-Amino-3-(tert-butoxy)propanoate Hydrochloride

Molecular Formula: C₈H₁₈ClNO₃ Molar Mass: 211.69 g/mol Key Features:

  • Replaces the bromine atom with an amino group (-NH₂), which is protonated as a hydrochloride salt.
  • Retains the tert-butoxy group, preserving steric bulk.
Property Methyl 2-Bromo-3-(tert-butoxy)propanoate Methyl 2-Amino-3-(tert-butoxy)propanoate HCl
Molecular Formula C₈H₁₅BrO₃ C₈H₁₈ClNO₃
Molar Mass (g/mol) 239.11 211.69
Functional Groups Bromo, ester, tert-butoxy ether Amino, ester, tert-butoxy ether, hydrochloride
Key Reactivity Nucleophilic substitution (Br as leaving group) Amine-mediated reactions (e.g., peptide coupling)
Structural Role Alkylating agent Protected amino acid derivative

Discussion :

  • Reactivity: The bromine atom in the former facilitates substitution reactions (e.g., Suzuki coupling), while the amino group in the latter enables condensation or amide bond formation .
  • Solubility: The hydrochloride salt of the amino derivative likely enhances water solubility compared to the neutral bromo ester.
  • Applications: The bromo compound is used in cross-coupling reactions, whereas the amino variant may serve as a precursor in peptide synthesis .

Intermediate 6: Methyl (2S)-2-[(tert-butoxy)carbonyl]amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate

Molecular Formula: Not explicitly provided (estimated: C₁₃H₂₂N₂O₅) Key Features:

  • Contains a Boc-protected amino group and a 2-oxopyrrolidin-3-yl substituent.
  • Shares the tert-butoxy-related group but includes additional complexity (pyrrolidinone ring) .
Property This compound Intermediate 6
Functional Groups Bromo, ester, tert-butoxy ether Boc-protected amino, ester, pyrrolidinone
Synthetic Role Alkylating agent Chiral intermediate in drug synthesis
Steric Effects Moderate (tert-butoxy group) High (Boc and pyrrolidinone groups)

Discussion :

  • Intermediate 6 is more structurally complex, with stereochemical features (2S, 3S) and a pyrrolidinone moiety. This makes it suitable for synthesizing chiral pharmaceuticals, whereas the bromo compound is a simpler building block .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups
This compound C₈H₁₅BrO₃ 239.11 Bromo, ester, tert-butoxy ether
Methyl 2-amino-3-(tert-butoxy)propanoate HCl C₈H₁₈ClNO₃ 211.69 Amino, ester, tert-butoxy ether

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